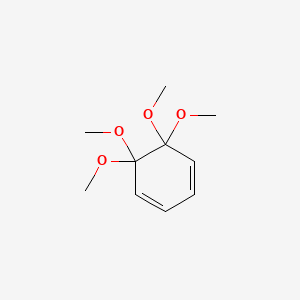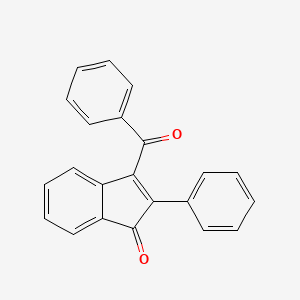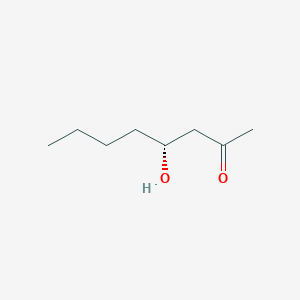
(4R)-4-hydroxyoctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-hydroxyoctan-2-one is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the fourth carbon and a ketone group (C=O) on the second carbon of an eight-carbon chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-hydroxyoctan-2-one can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-octanone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxo-2-octanol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods
In an industrial setting, this compound can be produced via biocatalysis, where enzymes are used to catalyze the reaction. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves the use of microorganisms or isolated enzymes to convert substrates into the desired product under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-hydroxyoctan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-oxo-octanoic acid or 4-oxo-octanol.
Reduction: 4-hydroxy-2-octanol.
Substitution: 4-chloro-2-octanone or 4-amino-2-octanone.
Applications De Recherche Scientifique
(4R)-4-hydroxyoctan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4R)-4-hydroxyoctan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-hydroxyoctan-2-one: The enantiomer of (4R)-4-hydroxyoctan-2-one, differing only in the spatial arrangement of atoms.
4-hydroxy-2-octanone: A similar compound without the chiral center.
2-octanol: A related compound with a hydroxyl group on the second carbon.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its distinct functional groups also allow for diverse chemical reactivity and biological interactions, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65651-62-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(4R)-4-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
DGJGBYDRZGFUPX-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@H](CC(=O)C)O |
SMILES canonique |
CCCCC(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


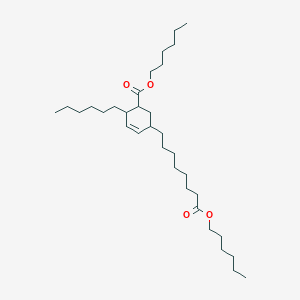
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
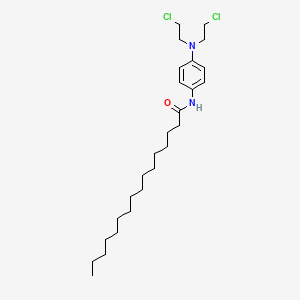

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
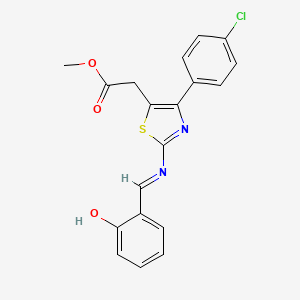



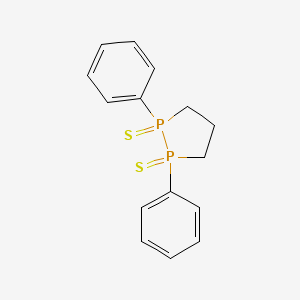
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
